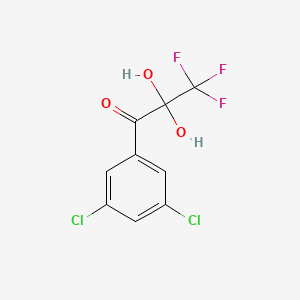
1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound features a dichlorophenyl group, a trifluoromethyl group, and two hydroxyl groups attached to a propanone backbone. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dichlorobenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Known for its effects on mycobacterial energetics.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Used in the synthesis of benzamide derivatives.
Uniqueness
1-(3,5-Dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. The presence of both dichlorophenyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
属性
分子式 |
C9H5Cl2F3O3 |
|---|---|
分子量 |
289.03 g/mol |
IUPAC 名称 |
1-(3,5-dichlorophenyl)-3,3,3-trifluoro-2,2-dihydroxypropan-1-one |
InChI |
InChI=1S/C9H5Cl2F3O3/c10-5-1-4(2-6(11)3-5)7(15)8(16,17)9(12,13)14/h1-3,16-17H |
InChI 键 |
FPDYXHDIUDNYBD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C(C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


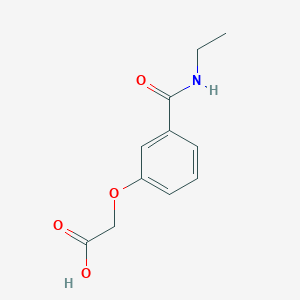
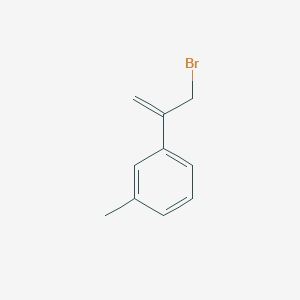
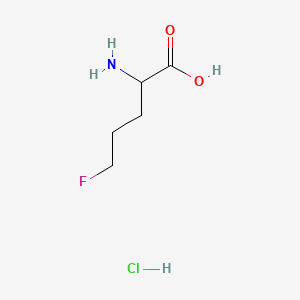
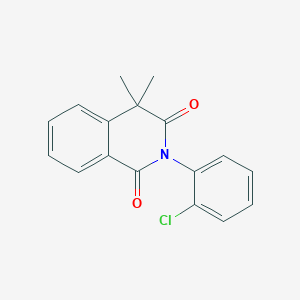
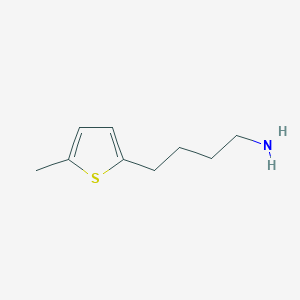
![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)

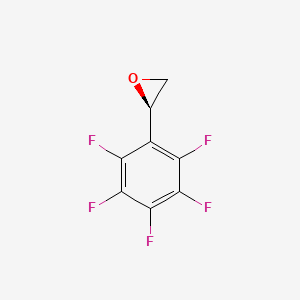
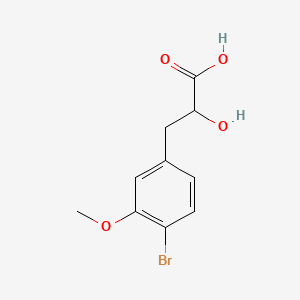
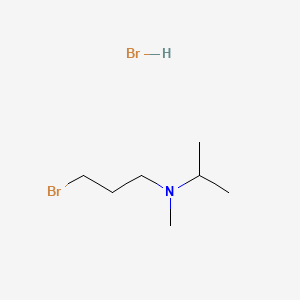
![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)

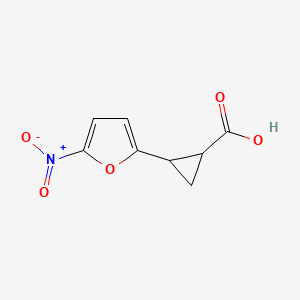
![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
